1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound featuring a spiro structure This compound is notable for its unique combination of a phthalazine and thiadiazole ring system, which imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and membrane integrity disruption .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Another compound with a bromophenyl group, known for its antimicrobial properties.
Uniqueness
What sets 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone apart is its spiro structure, which imparts unique steric and electronic properties. This structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H21BrN4OS |
---|---|
Molecular Weight |
553.5g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H21BrN4OS/c1-20(35)28-32-34(24-18-16-22(30)17-19-24)29(36-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)31-33(29)23-12-6-3-7-13-23/h2-19H,1H3 |
InChI Key |
WZQCAYNHJZBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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